1-(3,4-dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Dichlorophenyl Group: Electrophilic aromatic substitution using 3,4-dichlorobenzoyl chloride.
Ethoxy Group: Nucleophilic substitution with ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet commercial demands.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions
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Formation of Pyrazoloquinoline Core:
Starting Materials: 2-aminobenzophenone and ethyl acetoacetate.
Reaction Conditions: Cyclization reaction in the presence of a base such as sodium ethoxide.
Intermediate: 3-phenyl-1H-pyrazolo[4,3-c]quinoline.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyrazoloquinolines with various functional groups.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline depends on its interaction with biological targets. It may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the ethoxy group, which may affect its biological activity.
1-(3,4-Dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Similar structure but with a methoxy group instead of ethoxy, potentially altering its pharmacokinetic properties.
Uniqueness: 1-(3,4-Dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substituents, which can influence its binding affinity, selectivity, and overall biological activity compared to other pyrazoloquinolines.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3O/c1-2-30-17-9-11-22-18(13-17)24-19(14-27-22)23(15-6-4-3-5-7-15)28-29(24)16-8-10-20(25)21(26)12-16/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZJOEQVXJHNIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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